molecular formula C14H15NO2S2 B2597347 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 2034634-84-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2597347
M. Wt: 293.4
InChI Key: KKPBSQFCIUHPJD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it an ideal candidate for various biological and pharmacological studies.

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Altundas et al. (2010) synthesized a series of compounds, including those with structures similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide. These compounds exhibited significant antibacterial and antifungal activities against various pathogenic strains, suggesting potential applications in treating infections (Altundas et al., 2010).

Antimicrobial and Antioxidant Properties

Raghavendra et al. (2016) investigated similar compounds for their antimicrobial and antioxidant activities. Their results indicated that some of these compounds demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).

Polymer Chemistry Applications

Pang et al. (2003) explored the use of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound structurally similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, in polymer chemistry. They used it as a monomer in enzymatically catalyzed oxidative polymerization, demonstrating its potential application in creating novel polymers (Pang et al., 2003).

Chemical Synthesis and Transformation

Mochalov et al. (2016) researched transformations of compounds including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under certain conditions, highlighting their potential utility in chemical synthesis and transformations (Mochalov et al., 2016).

Anticancer Drug Design

Sosnovsky et al. (1986) focused on designing analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA), which shares structural similarities with the compound . Their research aimed at improving the therapeutic index of these compounds, suggesting potential applications in anticancer drug design (Sosnovsky et al., 1986).

Corrosion Inhibition

Daoud et al. (2014) synthesized a thiophene Schiff base, structurally related to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, and studied its application as a corrosion inhibitor. Their findings suggest potential applications in protecting metals against corrosion (Daoud et al., 2014).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(10-3-4-10)15-9-14(17,11-5-7-18-8-11)12-2-1-6-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBSQFCIUHPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

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